Dual PDE3/PDE4 Inhibition: Mechanistic Claim vs. Closest Structural Analog
A vendor datasheet claims that compound 1223497-85-5 is a 'first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4' . This contrasts with the nearest structural analog, N-(4-bromophenyl)-2-chloropyridine-4-carboxamide (CAS 1019372-53-2) [1], which lacks the N-(pyridin-2-ylmethyl) group and has no reported PDE3 or PDE4 activity. The vendor's dual-inhibition claim is the sole basis for differentiation, but critical details including the assay type, species of PDE isoforms, and exact concentration-response relationship are absent from the available information. No independent peer-reviewed study was found to corroborate this claim.
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | Claimed: Selective dual inhibitor of PDE3 and PDE4 (no quantitative IC50 values provided) |
| Comparator Or Baseline | N-(4-bromophenyl)-2-chloropyridine-4-carboxamide (CAS 1019372-53-2): No reported PDE3/4 inhibition |
| Quantified Difference | Not quantifiable; based solely on a qualitative vendor claim |
| Conditions | Not specified; vendor claim without disclosed assay context |
Why This Matters
The claimed dual-target profile is the primary rationale for procuring this specific compound, yet the evidence supporting it is not verifiable in independent literature, representing a significant procurement risk for any hypothesis-driven research.
- [1] Chembase. N-(4-bromophenyl)-2-chloropyridine-4-carboxamide. Product Page for CAS 1019372-53-2. Accessed April 2026. View Source
